molecular formula C11H23N3O6 B2673010 Tert-butyl N-(1-hydrazinyl-2-methylpropan-2-yl)carbamate;oxalic acid CAS No. 2416234-25-6

Tert-butyl N-(1-hydrazinyl-2-methylpropan-2-yl)carbamate;oxalic acid

Cat. No.: B2673010
CAS No.: 2416234-25-6
M. Wt: 293.32
InChI Key: ZHQXAMCWHMZWEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-(1-hydrazinyl-2-methylpropan-2-yl)carbamate; oxalic acid is a chemical compound with the molecular formula C11H23N3O6 and a molecular weight of 293.32 g/mol

Synthetic Routes and Reaction Conditions:

  • Hydrazine Derivatives: The compound can be synthesized by reacting tert-butyl isocyanate with hydrazine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product.

  • Oxalic Acid Derivatives: Oxalic acid can be synthesized through the oxidation of carbohydrates or by the reaction of formic acid with sodium hydroxide.

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.

  • Purification: The compound is purified through crystallization or other suitable methods to achieve the desired purity level.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.

  • Reduction: Reduction reactions can convert the compound into simpler derivatives.

  • Substitution: Substitution reactions can replace functional groups within the compound, leading to the formation of new derivatives.

Common Reagents and Conditions:

  • Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

  • Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

  • Substitution Reagents: Common substitution reagents include halides and alkylating agents.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of carboxylic acids and other oxidized derivatives.

  • Reduction Products: Reduction can produce amines and other reduced derivatives.

  • Substitution Products: Substitution reactions can yield alkylated or halogenated derivatives.

Scientific Research Applications

  • Chemistry: The compound is used in organic synthesis and as a reagent in various chemical reactions.

  • Medicine: The compound may be explored for its therapeutic properties, such as its potential use in drug development.

  • Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biological responses.

Comparison with Similar Compounds

  • Hydrazine Derivatives: Other hydrazine derivatives with similar structures may exhibit similar properties and applications.

  • Oxalic Acid Derivatives: Other oxalic acid derivatives may have comparable chemical and biological activities.

Properties

IUPAC Name

tert-butyl N-(1-hydrazinyl-2-methylpropan-2-yl)carbamate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3O2.C2H2O4/c1-8(2,3)14-7(13)12-9(4,5)6-11-10;3-1(4)2(5)6/h11H,6,10H2,1-5H3,(H,12,13);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPKUTFPZRRMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)CNN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.